1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)-
Description
1,2,4-Triazine-3(2H)-thione derivatives are heterocyclic compounds characterized by a triazine core substituted with a sulfur atom at the 3-position. The compound 5-(4-fluoro-2-methylphenyl)-1,2,4-triazine-3(2H)-thione features a 4-fluoro-2-methylphenyl group at the 5-position, which enhances its electronic and steric properties. This substitution pattern is critical for modulating biological activity, particularly in anticonvulsant and antimicrobial applications .
Properties
CAS No. |
79784-47-7 |
|---|---|
Molecular Formula |
C10H8FN3S |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-(4-fluoro-2-methylphenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C10H8FN3S/c1-6-4-7(11)2-3-8(6)9-5-12-14-10(15)13-9/h2-5H,1H3,(H,13,14,15) |
InChI Key |
RUVNVCNMFIVNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC(=S)NN=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazine ring facilitates nucleophilic attacks, particularly at positions activated by adjacent nitrogen atoms. Key observations include:
-
Aminolysis : The sulfur atom in the thione group acts as a nucleophilic site. In structurally related compounds, treatment with amines (e.g., methylamine) leads to substitution at the C3 position, forming 3-alkyl/aryl-amino-1,2,4-triazine derivatives .
-
Thiol-Disulfide Exchange : The thione group participates in redox reactions, forming disulfide bonds under oxidative conditions (e.g., with iodine/H2O2).
Electrophilic Aromatic Substitution
The para-fluorinated methylphenyl substituent directs electrophilic attacks to specific positions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 3-Nitro-5-(4-fluoro-2-methylphenyl) | |
| Sulfonation | Fuming H2SO4, 100°C | 3-Sulfo derivative |
The fluorine atom’s electron-withdrawing effect enhances ring activation at meta positions relative to the methyl group .
Cyclization and Heterocycle Formation
The triazine-thione scaffold serves as a precursor for fused heterocycles:
-
Imidazo-Triazines : Reaction with chloroacetonitrile in DMF yields imidazo[3,2-b] triazine derivatives via cyclocondensation at the N2 and C5 positions .
-
Pyrimido-Triazines : Treatment with dimethyl malonate in THF forms pyrimido[3,2-b] triazin-2,4-dione through nucleophilic attack at C6 .
Coordination Chemistry
The thione group exhibits ligand behavior, forming complexes with transition metals:
| Metal Ion | Coordination Site | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II) | S1, N1 | Square planar | Anticancer agents | |
| Fe(III) | S1, N3 | Octahedral | Catalytic oxidation |
These complexes often show enhanced biological activity compared to the free ligand .
Functional Group Transformations
-
Thione to Thiol Tautomerism : The compound exists in equilibrium with its thiol form (C=S ↔ C–SH), enabling participation in thiol-specific reactions (e.g., Michael additions) .
-
Oxidation : Treatment with H2O2 converts the thione group to a sulfonic acid (–SO3H).
Biological Activity Modulation
While not a direct reaction, structural modifications significantly alter pharmacological properties:
Scientific Research Applications
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological profiles:
Key Findings :
Fluorine Substitution: The presence of fluorine (e.g., 4-fluoro in the target compound or 3-fluoro in 4-amino-5-(3-fluorophenyl)-...) enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for anticonvulsant activity . Fluorinated analogs consistently exhibit higher GABA modulation, a mechanism critical for seizure suppression .
Phenyl Group Variations: Hydroxyl vs. Methoxy Substituents: Compound 6g (4-hydroxyphenyl) shows superior anticonvulsant efficacy and safety compared to 6f (4-methoxyphenyl), likely due to improved hydrogen-bonding interactions with target receptors .
Heterocyclic Core Modifications: 1,2,4-Triazine-3-thione vs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4-fluoro-2-methylphenyl)-1,2,4-triazine-3(2H)-thione derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization of thiourea with substituted aldehydes under basic conditions. For example, reaction of 4-fluoro-2-methylbenzaldehyde with thiourea in ethanol using sodium ethoxide as a base under reflux yields the triazine-thione core. Key steps include controlling pH and reaction time (60–72 hours) to achieve yields of 65–80% . Alternative routes involve oxidative cyclization with FeCl₃ or KBr/KBrO₃, though yields vary (45–70%) depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for characterizing triazine-thione derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thione sulfur (C=S, δ ~180 ppm in ¹³C).
- FT-IR : Confirm C=S stretch at 1150–1250 cm⁻¹ and NH/aromatic C-H stretches.
- Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How do substituents on the triazine ring influence solubility and stability?
- Answer : Electron-withdrawing groups (e.g., -F, -NO₂) enhance stability via resonance but reduce solubility in polar solvents. Hydrophilic groups (e.g., -OH, -NH₂) improve aqueous solubility but may compromise metabolic stability. Solubility can be optimized using co-solvents like DMSO or PEG-400 .
Advanced Research Questions
Q. What in vivo models are recommended for evaluating anticonvulsant activity of triazine-thione derivatives?
- Methodological Answer :
- Maximal Electroshock (MES) Test : Measures protection against tonic-clonic seizures (ED₅₀ values < 50 mg/kg indicate high potency).
- Subcutaneous Pentylenetetrazol (scPTZ) Test : Assesses seizure threshold elevation (e.g., compound 6g in showed 85% protection at 30 mg/kg).
- Rotarod Test : Evaluates neurotoxicity; compounds with protective index (PI = TD₅₀/ED₅₀) > 5 are considered safe .
Q. How can structure-activity relationships (SAR) guide the design of triazine-thiones with enhanced GABAergic activity?
- Answer :
- Substituent Position : Fluorine at the 4-position (para to methyl) enhances GABA-A receptor binding (log P ~2.5).
- Thione vs. Thiol : The thione group (C=S) increases lipophilicity and bioavailability compared to thiol (-SH).
- Oxadiazole Linkage : Aryl oxadiazole substituents (e.g., 5-hydroxyphenyl) improve anticonvulsant activity by mimicking GABA’s structure .
Q. What mechanistic insights explain the hepatotoxicity discrepancies among triazine-thione analogs?
- Answer : Hepatotoxicity correlates with metabolic oxidation of the thione group to reactive sulfonic acid intermediates. Compounds lacking CYP3A4/5 metabolic hotspots (e.g., 6g in ) show no elevated ALT/AST levels. In vitro microsomal assays (human liver microsomes + NADPH) can predict metabolic stability .
Key Contradictions & Resolutions
- Low Yields in Oxidative Cyclization : reports lower yields (45–65%) with FeCl₃/KBrO₃ compared to sodium ethoxide (78%). This is attributed to side reactions in polar aprotic solvents. Resolution: Use ethanol with slow reagent addition to minimize byproducts .
- Hepatotoxicity Variability : Fluorinated derivatives (e.g., 6g) show no toxicity, while methyl-substituted analogs may elevate liver enzymes. Resolution: Prioritize fluorinated substituents and pre-screen via in vitro CYP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
